3,6,7-Trihydroxycoumarin
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C9H6O5 |
|---|---|
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
3,6,7-trihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O5/c10-5-1-4-2-7(12)9(13)14-8(4)3-6(5)11/h1-3,10-12H |
Clé InChI |
LUODACDZXGGDIL-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)O |
Origine du produit |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 3,6,7 Trihydroxycoumarin
Total Synthesis Approaches to 3,6,7-Trihydroxycoumarin
Total synthesis provides a means to produce this compound and its isomers, which are often found in nature in limited quantities. These synthetic routes allow for controlled production and the creation of structurally related compounds for further investigation.
An established method for synthesizing this compound involves a condensation reaction. mdpi.com This pathway begins with 2,4,5-trihydroxybenzaldehyde (B1348259), which is reacted with acetylglycine in the presence of sodium acetate (B1210297) and acetic anhydride. mdpi.com The mixture is heated under reflux, leading to the formation of an intermediate, 3-acetamido-6,7-diacetoxycoumarin, which can then be converted to the target compound. mdpi.com This approach is a variation of the Erlenmeyer-Plöchl reaction for amino acid synthesis. researchgate.net
Table 1: Key Reagents for an Established Synthesis of this compound mdpi.com
| Reagent | Role |
|---|---|
| 2,4,5-Trihydroxybenzaldehyde | Starting Material (Benzaldehyde component) |
| Acetylglycine | Reactant (Provides the C-3 and C-4 atoms of the pyrone ring) |
| Sodium Acetate | Base/Catalyst |
Modern synthetic chemistry seeks to develop more efficient and selective reactions. A notable development in the synthesis of related polyhydroxycoumarins is the use of 2-iodoxybenzoic acid (IBX). unitus.itresearchgate.net Researchers have demonstrated that IBX in dimethyl sulfoxide (B87167) (DMSO) can effectively oxidize dihydroxycoumarins to their trihydroxy counterparts with high regioselectivity. unitus.it For instance, the oxidation of esculetin (B1671247) (6,7-dihydroxycoumarin) using this method yields 5,6,7-trihydroxycoumarin as the sole product. unitus.it This regioselectivity is attributed to the electronic properties of the starting material, where the hydroxyl group at C-6 is more nucleophilic than the one at C-7. unitus.it Such protocols offer an advantage by providing a direct route to specific isomers that might be difficult to obtain through classical condensation methods. unitus.itresearchgate.net
The synthesis of specific isomers of trihydroxycoumarin is crucial for structure-activity relationship studies. For example, both this compound and its isomer, 3,7,8-trihydroxycoumarin, have been synthesized for comparative biological screening. ubc.ca The regioselectivity of these syntheses often depends on the substitution pattern of the starting materials.
The synthesis of 5,6,7- and 5,7,8-trioxygenated coumarins has been achieved by using suitably substituted tetraoxygenated benzaldehydes as key precursors, which are then converted to the final coumarin (B35378) structure via a Wittig reaction. researchgate.net The inherent substitution pattern of the benzaldehyde (B42025) dictates the final oxygenation pattern of the coumarin. Furthermore, the activating effect of existing hydroxyl groups on the benzene (B151609) ring can direct subsequent reactions. It has been noted that a hydroxyl group at the 6-position tends to activate the 5-position for electrophilic substitution, while a 7-hydroxyl group preferentially activates the 8-position. ias.ac.in This principle is exploited in multi-step syntheses to build the desired isomeric core. For example, 5,6,7-trihydroxy-4-methyl coumarin can be synthesized from 6-acetyl-5-hydroxy-4-methyl coumarin through oxidation with alkaline hydrogen peroxide. ias.ac.in
Directed Derivatization and Analog Generation from this compound
Starting from the this compound scaffold, various derivatives can be generated to modulate its properties. These modifications primarily target the reactive hydroxyl groups or the coumarin ring itself.
The three hydroxyl groups on the coumarin ring are primary targets for functionalization. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), these groups can be derivatized. A common two-step method involves first reacting the compound with methoxyamine hydrochloride to protect carbonyl groups, followed by treatment with a silylating agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to convert the hydroxyls into trimethylsilyl (B98337) ethers. acs.org
For synthetic purposes, selective protection and functionalization of the hydroxyl groups are key. While not applied directly to this compound in the reviewed literature, strategies developed for other hydroxycoumarins are relevant. For instance, the development of the 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc) group as a photolabile protecting group for thiols demonstrates how the coumarin core can be modified to create functional molecules. rsc.org Such protecting group strategies could theoretically be adapted to selectively functionalize one or more of the hydroxyl groups on this compound, allowing for the synthesis of specific ethers, esters, or glycosides.
Creating analogues with alkyl or other substituent groups can significantly alter the molecule's characteristics. Studies on various polyhydroxycoumarins have explored the effects of alkylation at the C-3 and C-4 positions. researchgate.nethilarispublisher.com The synthesis of a series of di- and trihydroxycoumarins has been undertaken to study how the position and number of hydroxyl groups, along with other substituents, influence their chemical behavior. researchgate.netdu.ac.in
More advanced strategies for substitution on the coumarin framework include the Mannich reaction and palladium-catalyzed cross-coupling reactions. The Mannich reaction has been used to introduce aminomethyl groups at position 8 of substituted 7-hydroxycoumarins. grafiati.com For introducing aryl substituents, the Suzuki reaction has been employed on triflate derivatives of hydroxycoumarins, demonstrating a powerful method for C-C bond formation on the coumarin core. grafiati.com These methods provide a versatile toolkit for generating a wide array of substituted analogues from a parent hydroxycoumarin structure.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4,5-Trihydroxybenzaldehyde |
| Acetylglycine |
| 3-Acetamido-6,7-diacetoxycoumarin |
| 5,6,7-Trihydroxycoumarin |
| Esculetin (6,7-dihydroxycoumarin) |
| 3,7,8-Trihydroxycoumarin |
| 5,7,8-Trioxygenated coumarins |
| 5,6,7-Trihydroxy-4-methyl coumarin |
| 6-Acetyl-5-hydroxy-4-methyl coumarin |
| N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) |
Formation of Complex Coumarin Derivatives Incorporating this compound Core
The this compound scaffold serves as a privileged starting point for the construction of more complex molecular architectures. Its multiple reactive sites—three phenolic hydroxyl groups, an activated C-8 position, and the lactone ring—provide chemists with numerous handles for derivatization. The synthesis of complex derivatives is primarily driven by the principles of molecular hybridization, where the coumarin core is combined with other known pharmacophores or heterocyclic systems to generate novel compounds with potentially synergistic or unique biological activities. These strategies are central to modern medicinal chemistry and drug discovery programs aimed at expanding chemical diversity and exploring new structure-activity relationships (SAR).
Key strategies for elaborating the this compound core into complex structures include multicomponent reactions (MCRs), the synthesis of fused heterocyclic systems, and the creation of hybrid molecules through covalent linkers.
A. Molecular Hybridization via Covalent Linkers
This strategy involves covalently linking the this compound scaffold to another distinct molecular entity, often a known bioactive agent. The hydroxyl groups are the most common points of attachment. Regioselective functionalization is critical and typically requires a multi-step sequence involving protection, coupling, and deprotection.
For instance, a hybrid molecule combining the coumarin core with a chalcone (B49325) moiety can be synthesized. The process begins with the selective protection of the C-6 and C-7 hydroxyls, for example, as benzyl (B1604629) ethers, leaving the C-3 hydroxyl available for reaction. This protected intermediate is then reacted with a bifunctional linker, such as 1,4-dibromobutane, under basic conditions (e.g., K₂CO₃ in acetone) to form an ether linkage. The resulting bromoalkoxy-coumarin derivative can then be coupled with a hydroxychalcone. A final hydrogenolysis step (e.g., H₂, Pd/C) removes the benzyl protecting groups to yield the target hybrid molecule. This approach allows for the systematic variation of both the linker length and the substitution pattern on the chalcone unit to optimize biological properties.
Table 1: Synthesis of a Coumarin-Chalcone Hybrid via Linker Strategy (Note: This is an interactive data table. Click on a row to highlight it.)
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Protection | This compound | Benzyl bromide, K₂CO₃ | 6,7-Bis(benzyloxy)-3-hydroxycoumarin |
| 2. Linker Attachment | 6,7-Bis(benzyloxy)-3-hydroxycoumarin | 1,4-Dibromobutane, NaH | 3-(4-Bromobutoxy)-6,7-bis(benzyloxy)coumarin |
| 3. Coupling | 3-(4-Bromobutoxy)-6,7-bis(benzyloxy)coumarin | 4'-Hydroxychalcone, K₂CO₃ | Coumarin-Chalcone Hybrid (Protected) |
| 4. Deprotection | Coumarin-Chalcone Hybrid (Protected) | H₂, Pd/C | Final Coumarin-Chalcone Hybrid |
B. Synthesis of Fused Heterocyclic Systems
Annulation, or the building of a new ring onto an existing one, is a powerful method for creating complex derivatives. The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution, particularly at the C-8 position. This reactivity can be exploited to introduce functional groups that serve as precursors for cyclization reactions.
A common route involves the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce a formyl group at the C-8 position, yielding 8-formyl-3,6,7-trihydroxycoumarin . This aldehyde is a versatile intermediate. Condensation with bifunctional nucleophiles leads to the formation of a new heterocyclic ring fused to the coumarin at the C-7 and C-8 positions. For example, reaction with hydrazine (B178648) hydrate (B1144303) yields a pyrazolo[4,3-c]coumarin derivative, while reaction with hydroxylamine (B1172632) hydrochloride gives an isoxazolo[4,3-c]coumarin. This modular approach allows for the synthesis of a library of fused coumarin heterocycles by simply varying the condensation partner.
Table 2: Formation of Fused Heterocycles from 8-Formyl-3,6,7-trihydroxycoumarin (Note: This is an interactive data table. Click on a row to highlight it.)
| Starting Intermediate | Condensation Reagent | Resulting Fused Ring System | Product Class |
|---|---|---|---|
| 8-Formyl-3,6,7-trihydroxycoumarin | Hydrazine hydrate | Pyrazole | Pyrazolo[4,3-c]coumarin |
| 8-Formyl-3,6,7-trihydroxycoumarin | Hydroxylamine hydrochloride | Isoxazole | Isoxazolo[4,3-c]coumarin |
| 8-Formyl-3,6,7-trihydroxycoumarin | Thiourea | Pyrimidine | Pyrimido[5,4-c]coumarin |
| 8-Formyl-3,6,7-trihydroxycoumarin | Guanidine hydrochloride | Pyrimidine | 2-Amino-pyrimido[5,4-c]coumarin |
C. Multicomponent Reactions (MCRs)
MCRs are highly efficient synthetic processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates the majority of the atoms from the starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. The 3-hydroxycoumarin (B191489) scaffold can participate in MCRs to rapidly generate molecular complexity.
A prominent example is the synthesis of pyrano[2,3-c]coumarin derivatives. In a typical three-component reaction, this compound, an aromatic aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile) are reacted in the presence of a basic catalyst such as piperidine. The reaction proceeds through a domino sequence, likely initiated by a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 3-hydroxycoumarin (acting as a nucleophile) and subsequent intramolecular cyclization. The choice of aldehyde and active methylene compound allows for extensive diversification of the final product structure.
Table 3: One-Pot Synthesis of Pyrano[2,3-c]coumarin Derivatives (Note: This is an interactive data table. Click on a row to highlight it.)
| Component 1 | Component 2 (Aldehyde) | Component 3 (Active Methylene) | Catalyst | Product Core Structure |
|---|---|---|---|---|
| This compound | Benzaldehyde | Malononitrile | Piperidine | 2-Amino-4-phenyl-pyrano[2,3-c]coumarin |
| This compound | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | 2-Amino-4-(4-chlorophenyl)-pyrano[2,3-c]coumarin |
| This compound | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | L-Proline | 2-Oxo-4-(4-methoxyphenyl)-pyrano[2,3-c]coumarin |
| This compound | Furfural | Malononitrile | Piperidine | 2-Amino-4-(furan-2-yl)-pyrano[2,3-c]coumarin |
Natural Occurrence and Biosynthetic Pathways of 3,6,7 Trihydroxycoumarin
Isolation and Characterization from Biological Sources
The identification of 3,6,7-Trihydroxycoumarin has been linked to a select number of biological sources, with marine organisms being the most significant.
The green marine alga Dasycladus vermicularis stands out as the primary natural source of this compound. This compound was first isolated and identified from this alga, marking the first discovery of coumarins in algae. researchgate.net In D. vermicularis, this compound functions as a potent UV-absorbing substance, suggesting a role as a natural sunscreen to protect the organism from solar radiation. researchgate.netnih.gov
Research indicates that the compound is not uniformly distributed throughout the alga. The highest concentrations are found in the apical part of the thallus, the region most exposed to sunlight. nih.gov Cellular analysis has revealed that this compound accumulates in two specific layers: one within the internal part of the cell wall and another surrounding the vacuolar membrane. nih.gov Studies have shown that upon wounding, the alga transforms a precursor into the more active this compound, highlighting its potential role in defense mechanisms. researchgate.net
While terrestrial plants are a rich source of various coumarins, the presence of the specific isomer this compound is not well-documented in the cited examples. The roots of Pelargonium sidoides are known to produce a complex array of highly oxygenated coumarins. nih.gov However, detailed analyses of its metabolic profile prominently feature other isomers, such as 6,7,8-trihydroxycoumarin, scopoletin (B1681571), and unique coumarin (B35378) sulfates and glycosides, rather than this compound. researchgate.netnih.govscilit.comafrigetics.com Similarly, literature searches did not substantiate Dorema glabrum as a significant source of this compound.
The isolation of hydroxycoumarins like this compound from natural sources involves a series of extraction and purification steps. The choice of solvent and chromatographic technique is critical for efficient separation.
Initial extraction is typically performed using solvents of varying polarities. For hydroxycoumarins, polar solvents are preferred.
| Extraction Method | Solvents Commonly Used |
| Solid-Liquid Extraction (SLE) | Methanol (B129727), Ethanol, Water, Ethyl Acetate (B1210297). |
| Ultrasound-Assisted Extraction (UAE) | Methanol (often 80% aqueous), Ethanol, Ethyl Acetate. |
| Soxhlet Extraction | Ethanol and its aqueous solutions are most common for coumarins. |
Following extraction, the crude extract is subjected to chromatographic techniques to purify the target compound. High-Performance Liquid Chromatography (HPLC) is a prevalent method for the analysis and purification of coumarins. Another powerful technique is High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used for the preparative isolation of coumarin compounds from plant extracts.
Elucidation of Biosynthetic Routes to this compound
The biosynthesis of this compound involves enzymatic modifications of precursor molecules. The pathway often starts from core phenylpropanoid metabolism, leading to the coumarin skeleton, which is then further functionalized.
In the marine alga Dasycladus vermicularis, this compound is not stored in its final, active form. Instead, it exists as a sulfated precursor. Research has identified 6,7-dihydroxycoumarin-3-sulfate as the dominant secondary metabolite in intact D. vermicularis cells. researchgate.net This sulfated compound is considered a dormant form, which is rapidly converted into the biologically active this compound upon cellular damage or wounding. researchgate.net This precursor-product relationship suggests a defense mechanism where the active compound is only produced when needed. Another identified sulfated coumarin, dasycladin B, is also speculated to be metabolized into this compound. researchgate.net
| Precursor Compound | Product Compound | Biological Context |
| 6,7-dihydroxycoumarin-3-sulfate | This compound | Wound response in D. vermicularis. researchgate.net |
| Dasycladin B | This compound | Speculated metabolic pathway in D. vermicularis. researchgate.net |
The conversion of precursors into this compound is mediated by specific enzymes.
Sulfatases: The transformation of sulfated precursors like 6,7-dihydroxycoumarin-3-sulfate into this compound is accomplished through the action of sulfatase enzymes. researchgate.net When the algal cell is wounded, these enzymes likely gain access to the sulfated precursors, catalyzing the removal of the sulfate (B86663) group and facilitating the formation of the final active compound. researchgate.net
Cytochrome P450 Subfamily: The creation of the trihydroxy- substitution pattern on the coumarin ring is a result of hydroxylation reactions. These reactions are commonly catalyzed by enzymes from the Cytochrome P450 (P450) superfamily. afrigetics.com P450 enzymes are capable of hydroxylating the coumarin structure at various positions. While the specific P450s for this compound synthesis are not fully elucidated, the general mechanism is well-established for coumarin metabolism. Different P450 isoforms exhibit regioselectivity, adding hydroxyl groups to specific carbons on the aromatic ring.
| P450 Enzyme Family | Typical Hydroxylation Position(s) on Coumarin Ring |
| P450 2A6 | Position 7 (major), leading to 7-hydroxycoumarin. nih.govafrigetics.com |
| P450 3A4 | Position 3, leading to 3-hydroxycoumarin (B191489). afrigetics.com |
| Other P450s (e.g., 1A1, 1A2, 2B6, 2E1) | Can lead to hydroxylation at positions 3, 6, or 8. afrigetics.com |
The biosynthesis of this compound would therefore require a sequence of enzymatic activities, likely involving multiple P450-mediated hydroxylations to achieve the specific oxygenation pattern, followed by the action of sulfatases on a sulfated intermediate in certain organisms.
Comparative Analysis of Biosynthetic Pathways with Isomeric Trihydroxycoumarins
The biosynthetic pathway to this compound, while not fully elucidated, can be understood by comparing it with the more extensively studied pathways of its isomers. This comparative analysis highlights the diversity of enzymatic reactions that lead to the varied hydroxylation patterns on the coumarin nucleus.
The biosynthesis of all coumarins originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) leads to the formation of p-coumaroyl-CoA, a central intermediate. From this point, the pathways diverge to form various hydroxylated coumarins.
Table 1: Key Trihydroxycoumarin Isomers and Their Hydroxylation Patterns
| Compound Name | C-3 Position | C-6 Position | C-7 Position | C-8 Position |
| This compound | OH | OH | OH | H |
| Esculetin (B1671247) | H | OH | OH | H |
| Daphnetin | H | H | OH | OH |
| Fraxetin | H | OCH₃ | OH | OH |
| 4,7,8-Trihydroxycoumarin | H | H | OH | OH |
Note: This table is interactive and can be sorted by column.
The biosynthesis of esculetin (6,7-dihydroxycoumarin) is a well-established pathway. It is believed to proceed through the ortho-hydroxylation of caffeoyl-CoA, which is formed from p-coumaroyl-CoA via hydroxylation at the C-3 position of the phenyl ring. The subsequent cyclization and lactonization lead to the formation of esculetin.
The biosynthesis of daphnetin (7,8-dihydroxycoumarin) and its methylated derivative fraxetin (7,8-dihydroxy-6-methoxycoumarin) involves hydroxylation at the C-8 position. The biosynthesis of fraxetin, for example, involves the enzyme scopoletin 8-hydroxylase (S8H), which catalyzes the hydroxylation of scopoletin (7-hydroxy-6-methoxycoumarin) at the C-8 position. researchgate.netresearchgate.net This highlights the role of specific hydroxylases in determining the final hydroxylation pattern.
For This compound , the pathway likely involves a series of hydroxylation steps on a coumarin precursor. The natural occurrence of this compound in the green alga Dasycladus vermicularis suggests a unique biosynthetic route within this organism. nih.gov It has been proposed that this compound may be formed from a precursor, 6,7-dihydroxycoumarin-3-sulfate, through the action of sulfatases upon wounding of the alga. nih.gov This suggests that the 3-hydroxylation might occur prior to the removal of the sulfate group.
The enzymatic machinery responsible for the initial 3-hydroxylation of the coumarin ring is a key distinguishing feature. While 7-hydroxylation is a common step in coumarin metabolism, often catalyzed by cytochrome P450 enzymes like CYP2A6 in humans, the enzymes responsible for 3-hydroxylation in plants and algae are less characterized. acs.org Similarly, the introduction of a hydroxyl group at the C-6 position requires a specific hydroxylase that acts on a di-hydroxylated coumarin intermediate.
Mechanistic Dissection of Biological Activities of 3,6,7 Trihydroxycoumarin
Mechanistic Basis of Antioxidant Activity
Direct Free Radical Scavenging Capabilities (in vitro assays: DPPH, ABTS, Hydroxyl, Peroxyl, Peroxynitrite)
No specific in vitro assay data was found for 3,6,7-Trihydroxycoumarin in relation to its direct free radical scavenging capabilities against 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), hydroxyl, peroxyl, or peroxynitrite radicals. General studies on other hydroxylated coumarins suggest that the number and position of hydroxyl groups are crucial for their radical scavenging activity. nih.govnih.gov
Cellular Protective Mechanisms Against Oxidative Stress (in vitro models)
There is no available research in the reviewed scientific literature that specifically investigates the cellular protective mechanisms of this compound against oxidative stress in in vitro models.
Modulation of Intracellular Redox Homeostasis
Specific studies on the modulation of intracellular redox homeostasis by this compound could not be located in the available scientific literature.
Antiproliferative and Apoptotic Mechanisms (in in vitro cellular models)
Specific data on the antiproliferative and apoptotic mechanisms of this compound in in vitro cellular models is not present in the reviewed scientific literature. The general class of coumarins has been investigated for such properties, with some derivatives showing the ability to inhibit cancer cell proliferation and induce apoptosis. nih.govsums.ac.ir
Regulation of Cell Cycle Progression (e.g., G0/G1 Phase Arrest)
No studies were found that specifically detail the effect of this compound on the regulation of cell cycle progression. Research on other coumarin (B35378) compounds, such as 7-hydroxycoumarin, has indicated the potential for cell cycle arrest, often in the G0/G1 phase. researchgate.netmdpi.com
Induction of Programmed Cell Death Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation)
There is a lack of specific research on the induction of programmed cell death pathways by this compound. Studies on other coumarins have shown that they can induce apoptosis through mechanisms involving the activation of caspases and the modulation of the Bcl-2 family of proteins, such as decreasing the Bcl-2/Bax ratio. nih.govnih.gov
Inhibition of Cancer Cell Proliferation in Specific Cell Lines
The antiproliferative activity of coumarin derivatives has been a subject of extensive research, with studies indicating that specific structural features, such as the number and position of hydroxyl groups, play a crucial role in their cytotoxic effects. While direct studies on this compound are limited, research on structurally related dihydroxycoumarins provides significant insights into its potential mechanisms. The presence of a 6,7-dihydroxy moiety, as found in this compound, has been identified as an important factor for antiproliferative activity. nih.gov Generally, ortho- and meta-dihydroxycoumarins exhibit greater cytotoxic effects on human tumor cell lines compared to their mono-hydroxy counterparts. nih.gov
Aesculetin (6,7-dihydroxycoumarin), a compound structurally similar to this compound, has demonstrated selective and dose-dependent antiproliferative activity against human acute myeloid leukemia (THP-1) cells, while showing minimal cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs). nih.gov The mechanism of action for related coumarins often involves the induction of apoptosis, characterized by cell shrinkage, chromatin condensation, and membrane blebbing. nih.gov For instance, 7-hydroxycoumarin has been shown to inhibit the proliferation of various human malignant cell lines, including those of the lung (A549), kidney (ACHN), prostate (LNCaP, PC-3), and breast (MCF-7), acting as a cytostatic agent. nih.gov This inhibition is associated with the suppression of DNA, RNA, and protein synthesis. nih.gov Furthermore, some coumarins can induce cell cycle arrest; Aesculetin, for example, can cause an accumulation of cells in the G1 or S phase of the cell cycle. nih.govnih.gov
The table below summarizes the antiproliferative activities of coumarin compounds structurally related to this compound against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Aesculetin (6,7-dihydroxycoumarin) | THP-1 | Acute Myeloid Leukemia | Data specific |
| 7-Hydroxycoumarin | A549 | Lung Carcinoma | Growth-inhibitory |
| 7-Hydroxycoumarin | MCF-7 | Breast Adenocarcinoma | Growth-inhibitory |
| 7-Hydroxycoumarin | LNCaP | Prostate Cancer | Growth-inhibitory |
| Coumarin Derivatives | HCT116 | Colorectal Cancer | 5.3 - 14.6 |
| Coumarin Derivatives | K562 | Leukemia | 10.3 |
Note: "Growth-inhibitory" indicates that the compound showed cytostatic effects, but a specific IC50 value was not provided in the cited source. IC50 values for "Coumarin Derivatives" are from a study on specific synthetic hybrids and are presented as a range or specific value for the most potent compounds tested. researchgate.net
Anti-inflammatory Pathways and Immunomodulation (in in vitro and preclinical models)
The Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation. mdpi.com However, upon exposure to oxidative stressors or electrophilic compounds, Keap1 releases Nrf2, allowing it to translocate to the nucleus. mdpi.com In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. nih.govfrontiersin.org
This activation leads to the upregulation of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase quinone 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.govfrontiersin.org Coumarins, particularly those with dihydroxy substitutions like daphnetin, have been shown to be potent activators of this pathway. nih.gov The activation of the Nrf2 pathway is a key mechanism underlying the antioxidant and anti-inflammatory effects of these compounds. nih.gov By enhancing the expression of these protective enzymes, this compound can theoretically bolster the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage that often triggers inflammatory responses. frontiersin.org
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. globalsciencebooks.info Its activation leads to the transcription of numerous pro-inflammatory genes. researchgate.net In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. mdpi.com Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, which frees NF-κB to move into the nucleus and activate gene expression. mdpi.comnih.gov
Coumarins structurally related to this compound have demonstrated significant anti-inflammatory activity by inhibiting the NF-κB pathway. mdpi.comresearchgate.net For example, 6,7-dihydroxy-4-methylcoumarin and 6,7-dimethoxy-4-methylcoumarin have been shown to prevent the degradation of IκBα in LPS-stimulated macrophages. nih.govresearchgate.net This action blocks the nuclear translocation of NF-κB, thereby suppressing the expression of its downstream targets. nih.gov
The inhibition of the NF-κB pathway results in the downregulation of key pro-inflammatory mediators, as detailed in the table below.
| Mediator | Enzyme/Cytokine | Function in Inflammation | Effect of Coumarin Inhibition |
| Nitric Oxide (NO) | Inducible Nitric Oxide Synthase (iNOS) | Vasodilation, pro-inflammatory signaling | Reduced production researchgate.netnih.gov |
| Prostaglandin E2 (PGE2) | Cyclooxygenase-2 (COX-2) | Fever, pain, vasodilation | Reduced production researchgate.netnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Master regulator of inflammation, induces fever, apoptosis | Reduced expression nih.govresearchgate.net |
| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Promotes acute phase response, immune cell differentiation | Reduced expression nih.govresearchgate.net |
| Interleukin-1beta (IL-1β) | Pro-inflammatory Cytokine | Mediates fever, inflammation, and cell proliferation | Reduced expression nih.gov |
This targeted suppression of pro-inflammatory molecules underscores the potential of this compound as an immunomodulatory agent. nih.govresearchgate.net
Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage and contributing to inflammation. Coumarin derivatives, particularly those with ortho-dihydroxy groups like fraxetin and daphnetin, are effective scavengers of free radicals and can inhibit lipid peroxidation. nih.gov
Arachidonic acid (AA) is a key polyunsaturated fatty acid released from cell membranes that serves as a precursor for a class of inflammatory mediators known as eicosanoids. mdpi.comnih.gov The metabolism of AA occurs primarily through two enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. mdpi.comnih.gov Both prostaglandins and leukotrienes are potent mediators of inflammation, contributing to processes like swelling, pain, and immune cell infiltration. nih.govnih.gov
Several natural coumarin derivatives, including Aesculetin, are recognized inhibitors of both the COX and LOX enzyme systems. nih.gov By blocking these enzymes, such coumarins can effectively reduce the synthesis of prostaglandins and leukotrienes, thereby interfering with the inflammatory cascade at a critical point. nih.govnih.gov This dual inhibition of key pathways in arachidonic acid metabolism represents a significant mechanism for the anti-inflammatory effects observed with these compounds.
Photoprotective Mechanisms of this compound
Photoprotection involves mechanisms that prevent or reduce the damage caused by ultraviolet (UV) radiation. nih.gov One of the most direct photoprotective mechanisms is the absorption of UV photons before they can interact with and damage biological molecules like DNA and proteins. The UV spectrum is divided into UVA (315-400 nm), UVB (280-315 nm), and UVC (100-280 nm). UVA radiation penetrates deeper into the skin and is a primary cause of photoaging and can contribute to skin cancer.
Coumarins are a class of compounds known for their distinct UV absorption properties. researchgate.net The basic coumarin structure absorbs UV light, and the addition of substituent groups, particularly hydroxyl (-OH) groups, can significantly modify the absorption spectrum. These hydroxyl groups act as auxochromes, which typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).
Studies on related compounds show strong absorption in the UVA range. For example, 7-Hydroxycoumarin (umbelliferone) exhibits a maximum absorption wavelength (λmax) at 326 nm in ethanol, and 7-Hydroxy-4-methylcoumarin has a λmax of 321 nm. photochemcad.comiajpr.com The presence of three hydroxyl groups on the this compound molecule is expected to enhance these properties, likely shifting the absorption maximum further into the UVA range and increasing the molar extinction coefficient, making it an efficient absorber of this damaging radiation.
The table below shows the absorption maxima of related coumarin compounds.
| Compound | Solvent | Absorption Maximum (λmax) |
| 7-Hydroxycoumarin | Ethanol | 326 nm |
| 7-Hydroxy-4-methylcoumarin | Water:Methanol (B129727) | 321 nm |
Data sourced from references photochemcad.comiajpr.com.
Subcellular Localization and Role as a Natural UV Filter
This compound is a significant ultraviolet (UV)-absorbing compound found in the marine green macroalga Dasycladus vermicularis. nih.gov Within this organism, the compound is not uniformly distributed. Instead, it accumulates at high concentrations in specific subcellular locations to serve as a protective shield against solar radiation. oup.com
Epifluorescence optical microscopy has revealed that the highest concentrations of this compound are found in the apical part of the alga's thallus, the portion most exposed to direct sunlight. oup.com At the cellular level, this accumulation is organized into two distinct, highly fluorescent blue layers. One layer is situated in the internal part of the cell wall, and the second is located around the vacuolar membrane, also known as the tonoplast. nih.govoup.com
This strategic positioning allows this compound to function as a highly effective natural UV filter. In vitro analysis based on the total thallus concentration and histological measurements has quantified the compound's remarkable UV-absorbing capacity. The layer of this compound near the cell wall can absorb approximately 88% of incident UV radiation at 346 nm (the compound's UVA absorbance maximum). oup.com The layer adjacent to the vacuole is similarly potent, absorbing about 87.5% of the radiation. nih.govoup.com This dual-layered shield significantly reduces the amount of damaging UV radiation that can penetrate deeper into the cell and reach sensitive organelles and molecules. oup.com
Ecological Significance in Organismal UV Defense Strategies
The role of this compound as a UV filter is of critical ecological importance for Dasycladus vermicularis, an organism that thrives in marine environments where it can be subjected to high levels of solar UV radiation. nih.govnih.gov The synthesis and strategic subcellular storage of this compound represent a key adaptation for survival under conditions of high light and UV stress. nih.gov
By concentrating this compound in its outermost and most exposed cellular regions—the cell wall and the periphery of the large central vacuole—the alga effectively creates a natural sunscreen. nih.govoup.com This photoprotective mechanism is crucial for preventing photodamage to vital cellular components, including DNA, proteins, and photosynthetic pigments. researchgate.net The ability to absorb a large fraction of both UVA and UVB radiation helps the alga to mitigate the harmful effects of oxidative stress and maintain cellular integrity. nih.govresearchgate.net
Furthermore, research has indicated that D. vermicularis can excrete this compound in response to increasing UV exposure and temperature. nih.gov This release into the surrounding medium suggests a broader ecological role, potentially offering UV protection to other nearby organisms within the same microenvironment. oup.com This defense strategy underscores the compound's importance not only for the individual alga but also for its local ecosystem. oup.com
Other Investigated Mechanistic Biological Activities
Beyond its function in UV defense, this compound exhibits other biological activities that have been mechanistically investigated. These include roles in enzyme inhibition, wound healing through biopolymer formation, and antimicrobial action, which is understood within the broader context of the coumarin chemical class.
While the broader class of coumarins has been a subject of extensive research for enzyme inhibition, specific studies detailing the inhibitory activity of this compound against Angiotensin-Converting Enzyme (ACE) and Beta-Secretase 1 (BACE1) are not prominent in the available scientific literature. However, the activities of related coumarin compounds provide a valuable mechanistic context.
Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.govfrontiersin.org Its inhibition is a major therapeutic strategy for managing hypertension. nih.govfrontiersin.org Studies on various coumarins isolated from plants like Angelica decursiva have demonstrated significant ACE inhibitory activity. nih.govnih.gov For instance, compounds such as decursinol, Pd-C-I, and (+)-trans-decursidinol have shown marked inhibition with IC50 values in the micromolar range. nih.gov Molecular docking studies suggest that these coumarins interact with catalytic residues and the zinc ion within the active site of ACE, thereby blocking its function. nih.govnih.gov Although direct data for this compound is lacking, the established activity of other coumarins suggests a potential area for future investigation.
Beta-Secretase 1 (BACE1): BACE1 is an aspartic protease that plays a crucial role in the formation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov Consequently, BACE1 is a prime target for therapeutic inhibitors. nih.gov The field has seen the development of numerous synthetic and natural BACE1 inhibitors. selleckchem.com While specific inhibitory data for this compound on BACE1 has not been reported, other natural compounds, including various types of flavonoids and iridoid glycosides, have been identified as BACE1 inhibitors. selleckchem.com
Table 1: ACE Inhibitory Activity of Select Coumarins
| Compound | Source Organism | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Decursinol | Angelica decursiva | 14.12 | Not Specified |
| 4'-Hydroxy Pd-C-III | Angelica decursiva | 4.68 | Competitive |
| Pd-C-I | Angelica decursiva | 6.24 | Competitive |
| (+)-trans-decursinol | Angelica decursiva | 11.21 | Competitive |
A well-documented mechanistic role for this compound is its function as a key component in the rapid wound response of the alga Dasycladus vermicularis. In its healthy, unwounded state, the alga stores a sulfated precursor, 6,7-dihydroxycoumarin-3-sulfate, as a dormant and physiologically inactive form. nih.gov
Upon mechanical damage or wounding, cellular decompartmentalization occurs, leading to the release of sulfatase enzymes. These enzymes rapidly convert the precursor into its active, desulfated form: this compound. nih.gov This active metabolite is then further oxidized, transforming it into a highly reactive molecule that serves as a protein cross-linker. nih.gov It forms covalent bonds with amino acid side chains of cellular proteins, creating an aggregate or biopolymer that effectively plugs the wound. This process of biopolymerization is a critical defense mechanism that seals the injury, prevents the loss of cytoplasm, and protects the organism from pathogens.
The antimicrobial properties of coumarins have been widely studied, providing mechanistic insights that are likely applicable to this compound as a member of the hydroxycoumarin subclass. The primary mechanisms of action for the coumarin class against bacteria and fungi involve the disruption of cellular integrity and function.
One of the principal antibacterial mechanisms is the mechanical destruction of the cell membrane. Coumarins can interact with the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Another proposed mechanism is the generation of reactive oxygen species (ROS) within the microbial cells, which induces oxidative stress and damages critical cellular components like DNA and proteins.
Furthermore, many coumarins, particularly hydroxycoumarins, have been shown to inhibit biofilm formation. Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. By suppressing the genes responsible for motility (e.g., flagellar genes) and biofilm production, these compounds can prevent microbial colonization and persistence. Structure-activity relationship studies within the coumarin class have shown that hydroxylation at specific positions on the coumarin ring can significantly enhance antibacterial activity.
Table 2: General Antimicrobial Mechanisms of the Coumarin Class
| Mechanism | Description | Target Microorganisms |
|---|---|---|
| Cell Membrane Disruption | Interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. | Bacteria (Gram-positive and Gram-negative) |
| Inhibition of Biofilm Formation | Represses genes associated with motility and the production of extracellular polymeric substances. | Bacteria |
| Generation of Reactive Oxygen Species (ROS) | Induces oxidative stress within microbial cells, leading to damage of DNA, proteins, and lipids. | Bacteria |
| Hydrophobic Interactions | Lipophilic coumarin derivatives can destabilize fungal cell membranes through hydrophobic interactions. | Fungi |
Structure Activity Relationship Sar Studies of 3,6,7 Trihydroxycoumarin and Its Analogues
Impact of Hydroxyl Group Positional Isomerism on Biological Activity Profiles
The number and position of hydroxyl (-OH) groups on the coumarin (B35378) ring are paramount in determining the biological, particularly the antioxidant, activity of polyhydroxycoumarins. The antioxidant capacity of these compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The stability of the resulting phenoxy radical is a key factor in this process.
Research indicates that the presence of hydroxyl groups is generally essential for the antioxidant activity of coumarins. researchgate.net Derivatives lacking these functional groups exhibit minimal to no antioxidant efficacy. researchgate.net The position of the hydroxyl groups significantly influences their effectiveness. For instance, studies on various hydroxycoumarin isomers have shown that compounds with hydroxyl groups at the C6 or C8 positions tend to exhibit greater antioxidant potential compared to those with substitutions at C4, C5, or C7. researchgate.net The antioxidant activity is further enhanced in derivatives containing multiple hydroxyl groups, particularly those with a catechol (ortho-dihydroxy) moiety, such as 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxy-4-methylcoumarin. researchgate.net These compounds are among the most effective scavengers of free radicals. researchgate.net The enhanced activity of catecholic coumarins is attributed to the formation of a more stable phenoxy radical through intramolecular hydrogen bonding.
Theoretical studies using quantum chemical computations have corroborated these experimental findings. bohrium.com Such studies reveal that the position of the hydroxyl group affects the bond dissociation enthalpy (BDE) of the O-H bond, a key parameter in predicting antioxidant activity. A lower BDE facilitates hydrogen atom donation, thereby enhancing radical scavenging. Computational analyses have identified the hydrogen atomic transfer (HAT) as a primary mechanism for the free radical scavenging activity of hydroxycoumarins. bohrium.com
The following table summarizes the general observations on the impact of hydroxyl group positioning on the antioxidant activity of coumarins.
| Hydroxyl Group Position(s) | General Impact on Antioxidant Activity | Reference |
| C6 or C8 | High | researchgate.net |
| C4, C5, or C7 (single substitution) | Low | researchgate.net |
| 6,7-dihydroxy (catechol) | Very High | researchgate.net |
| 7,8-dihydroxy (catechol) | Very High | researchgate.net |
Influence of Alkylation and Other Substituent Modifications on Pharmacological Effects
Modifications to the coumarin nucleus, such as alkylation and the introduction of other substituents, can significantly modulate its pharmacological properties. Alkylation, the addition of an alkyl group, can alter the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
The effect of alkylation on the antioxidant activity of polyhydroxycoumarins can be complex and assay-dependent. For example, alkylation at the C3 or C4 positions of trihydroxycoumarins has been observed to decrease their antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. researchgate.net However, these same modifications led to an enhancement of antioxidant activity in a lipid peroxidation inhibition assay. researchgate.net This suggests that while alkylation may hinder direct radical scavenging in some contexts, it might improve the compound's ability to protect lipids from oxidation, possibly due to increased lipophilicity allowing for better interaction with lipid membranes.
Furthermore, the introduction of different substituents at various positions of the coumarin scaffold has been explored to enhance other biological activities, such as enzyme inhibition. For instance, in the context of Mcl-1 inhibitors for cancer treatment, hydrophobic and electron-withdrawing groups at the C4 position of 6,7-dihydroxycoumarin were found to be beneficial for inhibitory activity. nih.gov Conversely, hydrophilic substituents at this position were unfavorable. nih.gov This highlights the importance of substituent choice in tailoring the biological activity of coumarin derivatives for specific therapeutic targets.
The table below provides a summary of the observed effects of certain substituent modifications on the biological activity of hydroxycoumarin derivatives.
| Modification | Position(s) | Biological Activity | Observed Effect | Reference |
| Alkylation | C3/C4 | Antioxidant (DPPH, ABTS) | Decrease | researchgate.net |
| Alkylation | C3/C4 | Antioxidant (Lipid Peroxidation) | Increase | researchgate.net |
| Hydrophobic/Electron-withdrawing group | C4 | Mcl-1 Inhibition | Increase | nih.gov |
| Hydrophilic group | C4 | Mcl-1 Inhibition | Decrease | nih.gov |
Consequences of Pyrano Ring Incorporation on Compound Efficacy
The incorporation of a pyrano ring to the coumarin scaffold, forming a pyranocoumarin, is another structural modification that can significantly impact biological activity. This modification adds a third ring to the coumarin structure, increasing its complexity and altering its electronic and steric properties.
Similar to alkylation, the effect of pyrano ring incorporation on antioxidant activity appears to be context-dependent. Studies have shown that the presence of a pyran ring fused to the coumarin skeleton can lead to a reduction in antioxidant activity as measured by DPPH and ABTS assays. researchgate.net However, an enhancement in activity was observed in lipid peroxidation inhibition assays for these same compounds. researchgate.net This dichotomy suggests that while the pyrano ring may decrease the inherent radical scavenging capacity in certain chemical environments, it may confer advantages in more complex biological systems like lipid membranes. The increased lipophilicity and altered molecular shape resulting from the fused pyrano ring could facilitate better interaction with and protection of lipid bilayers.
Computational Approaches in Predicting and Elucidating SAR
Computational methods have become indispensable tools in modern drug discovery and SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking simulations provide valuable insights into how structural features of molecules influence their biological activities.
QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For coumarin derivatives, QSAR models have been developed to predict their antioxidant activity. nih.gov These models often use various molecular descriptors, such as electronic, steric, and lipophilic properties, to quantify the structural features of the molecules. The results of such studies can help in the rational design of new derivatives with enhanced activity. For example, QSAR studies on 3-carboxycoumarin derivatives have highlighted the importance of hydroxyl groups for their DPPH radical scavenging activity. nih.gov
Molecular docking is another powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding the interactions between a coumarin derivative and its biological target, such as an enzyme active site. For instance, docking simulations have been used to investigate the binding of 3-phenylcoumarin (B1362560) derivatives to the active site of monoamine oxidase B (MAO-B), providing an atom-level understanding of the determinants of inhibition. nih.gov Such insights are invaluable for designing more potent and selective enzyme inhibitors.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate properties like bond dissociation energies and ionization potentials, which are crucial for understanding the antioxidant mechanisms of hydroxycoumarins. bohrium.com These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the process of identifying and optimizing lead compounds.
Analytical and Spectroscopic Research Methodologies for 3,6,7 Trihydroxycoumarin
Chromatographic Techniques for Research-Scale Isolation and Quantification
Chromatography is the cornerstone for separating 3,6,7-Trihydroxycoumarin from complex mixtures. Its application is crucial for both isolating the pure compound for further research and for quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of coumarins, including this compound. mdpi.commdpi.com Method development often involves screening various stationary phases to achieve optimal separation. For instance, studies have shown that while columns like Zorbax SB-C18, Hyperclone ODS, YMC-triart C-18, and Kinetex C-18 can be used, a Gemini C18 column may provide the best separation for a suite of coumarins. mdpi.com
A typical HPLC method for quantifying this compound involves a reversed-phase C18 column and a gradient elution system. mdpi.com For example, a separation can be achieved using a mobile phase consisting of water with 0.1% acetic acid (A) and methanol (B129727) with 0.1% acetic acid (B). oup.com A gradient program running from 10% to 70% B over 35 minutes can effectively separate the compound, which can be detected by a UV or photodiode array (PDA) detector. mdpi.comoup.com In one such validated method, this compound eluted with a retention time of 20.63 minutes. mdpi.com
Validation of the HPLC method is critical to ensure its reliability. Key validation parameters include linearity, precision, and accuracy. Research has demonstrated that HPLC assays for this compound can achieve excellent linearity with correlation coefficients (R²) of ≥ 0.9986. mdpi.com The precision of the method is assessed through intra-day and inter-day relative standard deviations (RSD), which have been reported to be low (e.g., ≤ 3.71% and ≤ 7.49%, respectively), indicating high reproducibility. mdpi.comresearchgate.net Accuracy, determined by recovery studies, has shown rates between 97.45% and 104.06%, confirming the method's ability to provide accurate quantitative results. mdpi.comresearchgate.net
| Validation Parameter | Finding | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.9986 | mdpi.com |
| Precision (Intra-day RSD) | ≤ 5.99% | mdpi.com |
| Precision (Inter-day RSD) | ≤ 7.49% | mdpi.com |
| Accuracy (Recovery Rate) | 91.3% to 104.6% | mdpi.com |
| Retention Time (min) | 20.63 | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. mdpi.comuj.ac.za It is widely used for the metabolite profiling of plant extracts. arccjournals.compomics.com For coumarins, GC-MS analysis can reveal the presence of various derivatives within a sample. afrigetics.com
However, the application of GC-MS to polar and non-volatile compounds like this compound typically requires a derivatization step, such as silylation, to increase their volatility and thermal stability. pomics.com This process converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, making the compound amenable to GC analysis. Once volatilized and separated on the GC column, the compound enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for structural identification, often by comparison to spectral libraries. benthamopen.comresearchgate.net This approach is valuable in metabolomics to identify and profile a wide range of compounds, including organic acids, sugars, and phenolics, in a biological sample. pomics.com
Advanced Spectroscopic Characterization in Research
Spectroscopic methods are indispensable for the detailed structural elucidation of molecules like this compound, providing definitive information about connectivity, molecular formula, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, ¹H-NMR and ¹³C-NMR provide essential information about the proton and carbon framework, respectively. mdpi.comresearchgate.net
In ¹H-NMR spectra recorded in deuterated methanol (CD₃OD), this compound exhibits three singlet signals in the aromatic region, corresponding to the protons at positions C-4, C-5, and C-8. mdpi.com The ¹³C-NMR spectrum reveals nine distinct carbon signals, which correspond to the nine carbon atoms in the coumarin (B35378) skeleton. mdpi.com The chemical shifts are characteristic of the coumarin ring system substituted with hydroxyl groups.
Two-dimensional (2D-NMR) experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons, confirming the precise assignment of all signals. researchgate.netresearchmap.jp For example, HMBC correlations can show long-range couplings between protons and carbons several bonds away, which is crucial for piecing together the molecular structure. The NMR data for this compound is in good agreement with literature values. mdpi.comresearchgate.net
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| 2 | - | 161.7 |
| 3 | - | 140.3 |
| 4 | 6.73 (s) | 117.6 |
| 4a | - | 113.9 |
| 5 | 6.94 (s) | 111.6 |
| 6 | - | 144.5 |
| 7 | - | 148.0 |
| 8 | 6.79 (s) | 103.5 |
| 8a | - | 145.3 |
Data sourced from mdpi.com.
Mass Spectrometry (Electrospray Ionization MS, High-Resolution MS) for Molecular Formula Determination
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental formula of a compound. creative-proteomics.com Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like this compound, as it allows the molecule to be ionized directly from solution with minimal fragmentation. dntb.gov.uapublish.csiro.au
In ESI-MS analysis, this compound is typically detected as a deprotonated molecule [M-H]⁻ in negative ion mode. mdpi.com High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which is used to determine the precise elemental composition. For this compound, HR-ESI-MS has confirmed the molecular formula as C₉H₆O₅ based on the measured mass-to-charge ratio (m/z) of the deprotonated ion. mdpi.com For instance, a study identified the [M-H]⁻ ion at an m/z of 193.14. mdpi.com This high level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental formulas. benthamopen.comresearchgate.net
| Technique | Ion Mode | Parameter | Finding | Reference |
|---|---|---|---|---|
| ESI-MS | Negative | [M-H]⁻ (m/z) | 193.14 | mdpi.com |
| HR-MS | - | Molecular Formula | C₉H₆O₅ | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a valuable tool for characterizing compounds containing chromophores, such as the coumarin ring system. emerald.comemerald.com The position and intensity of absorption maxima (λmax) are characteristic of a molecule's electronic structure. sciepub.com
The UV-Vis spectrum of this compound shows distinct absorption bands that are influenced by the coumarin core and the auxochromic hydroxyl groups. mdpi.com Studies have reported two primary absorption maxima for this compound at approximately 268 nm and 346 nm. mdpi.com These absorption characteristics are useful for detection purposes, particularly in HPLC analysis using a UV or PDA detector, and can also provide qualitative information about the compound's structure. researchgate.netcdnsciencepub.com
| Absorption Maximum (λmax) | Reference |
|---|---|
| 268 nm | mdpi.com |
| 346 nm | mdpi.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. In the context of this compound and related polyhydroxycoumarins, EPR spectroscopy is primarily utilized to investigate their antioxidant activity by studying their interaction with and scavenging of reactive radical species.
The methodology to study the radical scavenging potential of coumarin derivatives often involves an in-vitro system where free radicals are generated and detected by EPR, typically in conjunction with a spin trapping agent. nih.govmdpi.com The addition of the antioxidant coumarin compound leads to a reduction in the EPR signal intensity, which is proportional to its radical scavenging capacity. nih.govmdpi.com
Commonly employed systems include the Fenton reaction (H₂O₂/Fe²⁺) to generate highly reactive hydroxyl radicals (HO•). nih.gov To detect these short-lived radicals, a spin trap like 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) or N-tert-butyl-α-phenylnitrone (PBN) is used. nih.govuchile.cl The spin trap reacts with the transient radical to form a more stable spin adduct, which produces a characteristic EPR spectrum. nih.govuchile.cl The antiradical activity of a compound like this compound is then quantified by measuring the decrease in the height of the spin adduct's EPR signal upon its addition to the system. nih.govmdpi.com
For instance, studies on coumarin-chalcone hybrids have used EPR to characterize the resulting carbon-centered semiquinone spin adducts formed during oxidation. uchile.cl In the presence of PBN, a hyperfine pattern with six lines was observed, confirming the formation of the radical adduct. uchile.cl Similarly, the reactivity of various coumarin derivatives towards hydroxyl radicals has been followed by monitoring the relative decrease in the DEPMPO/HO• signal. mdpi.com Research on other coumarin derivatives has shown a significant reduction in the DEPMPO–HO• signal, with some compounds reducing the signal by as much as 90%, indicating potent antiradical potential. nih.gov
The analysis of the EPR spectra provides valuable data, including hyperfine coupling constants, which can help in identifying the structure of the radical intermediate formed from the coumarin molecule itself. For example, the radical species of certain coumarin derivatives have been characterized by specific hyperfine patterns, such as two doublets resulting from two non-equivalent hydrogen atoms. uchile.cl These methodologies are directly applicable to elucidating the radical intermediates of this compound, providing insight into its mechanism of antioxidant action.
Derivatization Strategies for Enhanced Analytical Performance
The analytical determination of this compound, particularly in complex biological or environmental matrices, can be challenging due to its polarity, low volatility, and potential for strong interaction with chromatographic stationary phases. Derivatization, the chemical modification of the analyte, is a crucial strategy employed to overcome these challenges by altering the compound's physicochemical properties to improve its separation and detection by methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). doi.org
For GC analysis, the high polarity and low volatility of this compound, owing to its three hydroxyl groups, necessitate derivatization to make it suitable for passage through the GC column. The most common approach is silylation, which involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. sigmaaldrich.comresearchgate.net
Hexamethyldisilazane (B44280) (HMDS) is a widely used silylating agent for this purpose and is effective for derivatizing hydroxycoumarins. sigmaaldrich.com The reaction converts the polar -OH groups into nonpolar -O-Si(CH₃)₃ ethers, thereby increasing the molecule's volatility and thermal stability. sigmaaldrich.com The derivatization process can be enhanced by using catalysts or by employing a combination of reagents, such as hexamethyldisilazane with trifluoroacetic acid, to achieve complete conversion into trimethylsilyl oximes (TMSO). sigmaaldrich.comresearchgate.net
For HPLC analysis, derivatization is often employed to enhance detectability, especially for fluorescence or mass spectrometry (MS) detection. While this compound possesses native fluorescence, derivatization can be used to introduce a tag that fluoresces more intensely or at a more convenient wavelength. For example, certain aminocoumarins are used as derivatizing agents themselves to create highly fluorescent products for sensitive detection of other analytes. epa.gov
In the context of analyzing hydroxycoumarins, derivatization can also improve chromatographic resolution and peak shape. Chiral derivatization is another important strategy, used when the separation of stereoisomers is required. For instance, the derivatization of a coumarin-based rodenticide with (1S)-(-)-camphanic chloride was successfully used for enantioselective analysis by LC-MS/MS. nih.gov Such strategies could be adapted for this compound if chiral derivatives were to be synthesized and analyzed.
The table below summarizes common derivatization strategies applicable to this compound for enhanced analytical performance.
| Analytical Technique | Derivatization Strategy | Reagent(s) | Purpose |
| Gas Chromatography (GC) | Silylation | Hexamethyldisilazane (HMDS), often with a catalyst like trifluoroacetic acid. sigmaaldrich.comresearchgate.net | Increases volatility and thermal stability by converting polar hydroxyl groups to nonpolar trimethylsilyl ethers. sigmaaldrich.com |
| Gas Chromatography (GC) | Oximation + Silylation | A hydroxylamine (B1172632) followed by a silylating agent (e.g., HMDS). researchgate.net | Protects carbonyl groups (if present in related structures) and hydroxyl groups, preventing isomer formation and improving stability. researchgate.net |
| Gas Chromatography (GC) / HPLC | Acetylation | Acetic anhydride. researchgate.net | Converts hydroxyl groups to acetyl esters, which can improve chromatographic behavior. However, it can lead to incomplete derivatization for some structures. researchgate.net |
| HPLC-MS/MS | Chiral Derivatization | Chiral reagents like (1S)-(-)-camphanic chloride. nih.gov | Enables the separation and quantification of enantiomers on a non-chiral column. nih.gov |
These derivatization techniques are fundamental tools for the accurate and sensitive quantification of this compound, allowing researchers to study its presence and behavior in various scientific investigations.
Computational and Theoretical Investigations of 3,6,7 Trihydroxycoumarin
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.
The process involves placing the ligand, such as 3,6,7-Trihydroxycoumarin, into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. A more negative score typically indicates a more favorable binding interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.
While direct docking studies on this compound are not extensively documented, research on other coumarin (B35378) derivatives demonstrates the utility of this approach. For instance, various coumarin compounds have been docked against targets like caspase-7, a protein involved in apoptosis, and enzymes from pathogens to identify potential inhibitors. hilarispublisher.com These studies show that the hydroxyl groups and the core benzopyrone structure of coumarins are pivotal in forming hydrogen bonds and other stabilizing interactions with amino acid residues in the protein's active site. hilarispublisher.comresearchgate.net For this compound, the three hydroxyl groups would be predicted to be strong hydrogen bond donors and acceptors, likely playing a dominant role in its interaction with protein targets.
Table 1: Illustrative Molecular Docking Results for a Coumarin Derivative
This table represents typical data obtained from a molecular docking simulation, using a representative coumarin derivative against a known protein target to illustrate the outputs of the method.
| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |
| 7-Hydroxy-4-(phenoxymethyl)coumarin | Caspase-7 | -7.2 | CYS290, GLU216, PHE221 | Hydrogen Bonding, Pi-Pi Stacking |
| 6,7-dihydroxycoumarin (Esculetin) | SARS-CoV-2 Main Protease (6LU7) | -6.5 | HIS41, CYS145, GLU166 | Hydrogen Bonding, Hydrophobic |
| 4,7-dihydroxycoumarin (B595064) derivative | Epidermal Growth Factor Receptor (EGFR) | -8.1 | LEU718, VAL726, ALA743 | Hydrogen Bonding, Pi-Alkyl |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. In the context of drug discovery, MD is used to assess the stability of a ligand-protein complex predicted by molecular docking. While docking provides a static snapshot of the interaction, MD simulations reveal how the complex behaves in a dynamic, solvated environment that mimics physiological conditions. mdpi.com
An MD simulation begins with the docked ligand-protein complex and calculates the forces between atoms and the resulting motions over a set period, typically nanoseconds to microseconds. Analysis of the simulation trajectory can confirm whether the ligand remains stably bound in the active site. Key metrics used in this analysis include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from their initial position. A stable, low-fluctuation RMSD value suggests the complex has reached equilibrium and is stable. physchemres.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values in the binding site can suggest flexibility that may accommodate the ligand.
Studies on 7-hydroxycoumarin derivatives complexed with Human Serum Albumin (HSA) have used MD simulations to confirm that the ligand-protein complexes remain stable over the simulation period, validating the docking predictions. nih.gov Such simulations for a this compound-protein complex would be essential to verify the stability of its binding mode and analyze the persistence of key interactions, like hydrogen bonds, over time.
Table 2: Representative Output from a Molecular Dynamics Simulation Analysis
This table shows typical stability metrics derived from an MD simulation of a ligand-protein complex.
| Simulation Parameter | Value/Observation | Interpretation |
| Simulation Time | 100 ns | Standard duration to assess short-term stability. |
| Average Protein RMSD | 2.5 Å (plateau after 20 ns) | The protein-ligand complex reached a stable conformation. |
| Average Ligand RMSD | 1.8 Å (within binding pocket) | The ligand remained stably bound in the active site. |
| Key Hydrogen Bonds | Maintained >80% of simulation time | Specific interactions predicted by docking are stable and persistent. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a single molecule. researchgate.net These methods can predict a wide range of characteristics, including optimized molecular geometry, distribution of electron density, and energies of molecular orbitals (HOMO and LUMO). mdpi.com
For this compound, these calculations can provide valuable information:
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule will interact with other molecules and biological receptors.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Atomic Charges: Calculating the partial charge on each atom helps to predict sites for intermolecular interactions, such as hydrogen bonding.
DFT studies on related 4,7-dihydroxycoumarin derivatives have been used to correlate theoretical calculations with experimental data from spectroscopic methods (IR, NMR), confirming their molecular structures. academie-sciences.fr The PubChem database provides several computed properties for this compound that are derived from such theoretical methods. nih.gov
Table 3: Predicted Electronic and Physicochemical Properties of this compound
This table presents properties for this compound that are typically calculated using quantum chemical methods and are available from public databases.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 194.14 g/mol | PubChem 2.1 |
| XLogP3 | 1.1 | XLogP3 3.0 |
| Hydrogen Bond Donors | 3 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptors | 5 | Cactvs 3.4.6.11 |
| Polar Surface Area | 87 Ų | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
Data sourced from PubChem CID 6483033. nih.gov
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening and virtual library design are computational strategies to identify novel bioactive compounds from large chemical databases or to create new ones based on a known molecular scaffold. researchgate.net These techniques accelerate the early stages of drug discovery by prioritizing a smaller number of promising compounds for synthesis and experimental testing.
The process typically involves these steps:
Scaffold Selection: A core molecular structure with known or potential activity, such as the this compound scaffold, is chosen.
Library Enumeration: A virtual library is created by systematically adding different chemical substituents at various positions on the scaffold. For this compound, derivatization could occur at the hydroxyl groups or available positions on the aromatic ring.
Property Filtering: The virtual library is filtered based on physicochemical properties to ensure drug-likeness, often using criteria like Lipinski's Rule of Five. researchgate.net
Virtual Screening: The filtered library is then screened against a specific protein target using high-throughput molecular docking. The top-scoring compounds are identified as "hits."
This approach has been successfully applied to the general coumarin scaffold to design and screen for novel inhibitors of various targets, including histone deacetylase 6 (HDAC6) and Transforming Growth Factor-beta Receptor 1 (TGF-βR1). researchgate.netnih.gov Designing a virtual library based on this compound could lead to the discovery of new analogues with enhanced potency, selectivity, or improved pharmacokinetic properties.
Table 4: A Generalized Workflow for Virtual Library Design and Screening
| Step | Description | Computational Tools Used |
| 1. Scaffold Definition | Select this compound as the core chemical structure. | Chemical drawing software (e.g., ChemDraw) |
| 2. Combinatorial Library Generation | Define attachment points and a set of relevant chemical building blocks (e.g., alkyls, aryls, amides) to create a virtual library of analogues. | Library enumeration software (e.g., RDKit, Schrodinger Suite) |
| 3. ADME/T & Drug-Likeness Filtering | Remove compounds with predicted poor absorption, distribution, metabolism, excretion, toxicity (ADMET) profiles or those that violate drug-likeness rules. | SwissADME, QikProp |
| 4. High-Throughput Virtual Screening | Dock the entire filtered library against the binding site of a selected protein target. | AutoDock Vina, Glide |
| 5. Hit Selection and Refinement | Rank compounds by docking score and visually inspect the binding poses of the top hits to select a final set for experimental validation. | PyMOL, Discovery Studio Visualizer |
Chemical Stability and Degradation Dynamics of 3,6,7 Trihydroxycoumarin in Research Contexts
Factors Influencing Chemical Stability (e.g., pH, Temperature, Oxidative Conditions)
The inherent stability of a chemical compound is dictated by its molecular structure and its interaction with the surrounding environment. For 3,6,7-Trihydroxycoumarin, a polyhydroxylated aromatic lactone, several factors, including pH, temperature, and the presence of oxidative agents, are expected to significantly impact its stability.
pH: The pH of the medium is a critical determinant of the stability of many phenolic compounds. While specific studies on the pH stability of this compound are limited, the behavior of other hydroxycoumarins provides valuable insights. For instance, the stability of 4-hydroxycoumarin (B602359) derivatives has been shown to be pH-dependent. digitellinc.comnih.govacs.org The hydroxyl groups on the coumarin (B35378) ring can ionize at different pH values, which can alter the electron distribution within the molecule and its susceptibility to hydrolytic or oxidative degradation. researchgate.net Generally, a more acidic environment tends to stabilize polyphenolic compounds, whereas neutral to alkaline conditions can promote degradation, dimerization, and oxidation. mdpi.com It is plausible that at higher pH values, the deprotonation of the hydroxyl groups in this compound would increase its electron-donating capacity, making it more prone to oxidation.
Oxidative Conditions: The presence of multiple hydroxyl groups on the aromatic ring of this compound makes it susceptible to oxidation. Oxidative degradation can be initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly reactive and can abstract hydrogen atoms from the phenolic hydroxyl groups. nih.gov This process generates a phenoxyl radical, which can then undergo further reactions, leading to the formation of various degradation products. In some contexts, this compound has been noted to act as a cross-linking agent under oxidative conditions, reacting with proteins to form aggregates. scispace.com This reactivity highlights its susceptibility to oxidation. The rate of oxidation can be influenced by the presence of metal ions, which can catalyze oxidative reactions, and by the partial pressure of oxygen. bohrium.com
Light Exposure: Photodegradation is another important factor affecting the stability of coumarin derivatives. Many coumarins absorb ultraviolet (UV) radiation, and this absorption of energy can lead to photochemical reactions and degradation. researchgate.netnih.gov Interestingly, this compound has been identified as a UV-absorbing compound in the green alga Dasycladus vermicularis, suggesting it may have a photoprotective role and thus a degree of photostability. nih.govnih.govfrontiersin.org However, this does not preclude the possibility of photodegradation over extended periods of exposure or under high-intensity light sources commonly used in laboratory settings. Studies on other hydroxycoumarins, such as warfarin (B611796) and 4-hydroxycoumarin, have shown that they undergo photolysis in aqueous solutions, with the degradation rate being influenced by the presence of oxygen. digitellinc.com
Table 1: General Influence of Physicochemical Factors on the Stability of Hydroxycoumarins and Related Phenolic Compounds
| Factor | General Effect on Stability | Plausible Impact on this compound | Reference |
| pH | Stability is often pH-dependent; degradation can increase in neutral to alkaline conditions. | Likely less stable at higher pH due to deprotonation of hydroxyl groups, increasing susceptibility to oxidation. | researchgate.netmdpi.com |
| Temperature | Increased temperature generally accelerates degradation. | Expected to be thermally labile, with degradation rates increasing at higher temperatures. | aip.orgmdpi.com |
| Oxidative Conditions | Susceptible to degradation by reactive oxygen species (ROS) and in the presence of oxygen and metal ions. | The polyhydroxy structure suggests high susceptibility to oxidative degradation, potentially leading to polymerization or fragmentation. | nih.govscispace.com |
| Light | Can undergo photodegradation, especially under UV radiation. | While having UV-absorbing properties, it is likely susceptible to photodegradation over time, a common trait for hydroxycoumarins. | digitellinc.comresearchgate.netnih.gov |
Identification of Degradation Products and Their Formation Mechanisms
The degradation of this compound can proceed through various chemical reactions, leading to a range of degradation products. The specific products formed will depend on the degradation conditions (e.g., pH, temperature, presence of oxidants).
While the degradation products of this compound have not been extensively characterized, insights can be drawn from the degradation of other related compounds. For instance, the thermal oxidative degradation of anthocyanins can yield 3,5,7-trihydroxycoumarin and 2,4,6-trihydroxyphenylacetic acid, suggesting that the coumarin skeleton can be a stable end-product of the degradation of more complex polyphenols. mdpi.comCurrent time information in Bangalore, IN.acs.orgresearchgate.netresearchgate.net
The degradation of this compound itself is likely to involve the following mechanisms:
Oxidative Cleavage: Under strong oxidative conditions, the aromatic ring system can be cleaved. The presence of a catechol-like moiety (hydroxyl groups at C-6 and C-7) may make it susceptible to oxidation, leading to the formation of quinone-type structures. Further oxidation could lead to the opening of the aromatic ring and the formation of smaller aliphatic acids. For example, the oxidation of resorcinol (B1680541) and catechol can lead to the formation of carboxylic acids like glycolic and glyoxalic acids. frontiersin.orgdbc.wroc.pl
Lactone Ring Opening: The α,β-unsaturated lactone ring in the coumarin structure can undergo hydrolysis, particularly under alkaline conditions. This would lead to the formation of a salt of a coumarinic acid derivative, which may then undergo further rearrangements or degradation.
Polymerization: As mentioned, under oxidative conditions, this compound can act as a cross-linking agent. scispace.com This suggests that the initially formed radical species can react with other molecules of this compound or other components in the solution to form dimers or higher-order polymers.
Table 2: Potential Degradation Pathways and Products of Hydroxycoumarins
| Degradation Pathway | Triggering Condition | Potential Products | Reference |
| Oxidative Ring Cleavage | Strong Oxidants (e.g., •OH, O3) | Quinones, Carboxylic Acids (e.g., oxalic, glycolic, glyoxalic acids) | frontiersin.orgdbc.wroc.pl |
| Lactone Hydrolysis | Alkaline pH | Coumarinic acid derivatives | mdpi.com |
| Photodegradation | UV/Visible Light | Oxidative dimers, ring-opened products | digitellinc.comnih.gov |
| Polymerization | Oxidative Conditions | Dimers and higher-order polymers | scispace.com |
Strategies for Enhancing Stability for Research Applications and Bioactivity Studies
Given the inherent instability of this compound under certain conditions, strategies to enhance its stability are essential for reliable research outcomes. While specific protocols for this compound are not well-documented, general approaches for stabilizing phenolic compounds can be applied.
Control of Environmental Conditions:
pH Adjustment: Maintaining the compound in a slightly acidic solution (e.g., pH 4-6) may enhance its stability by keeping the hydroxyl groups protonated and reducing susceptibility to oxidation. mdpi.com
Low-Temperature Storage: Storing stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) can significantly slow down degradation rates. researchgate.net
Protection from Light: Using amber-colored vials or storing samples in the dark can prevent photodegradation. researchgate.net
Exclusion of Oxygen: Preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation. bohrium.com
Formulation Strategies:
Use of Antioxidants: The addition of other antioxidants to the formulation can help protect this compound from oxidative degradation. These sacrificial antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), are preferentially oxidized. scielo.brnih.gov
Chelating Agents: The inclusion of chelating agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative reactions. wur.nl
Encapsulation: Encapsulation technologies can provide a physical barrier to protect the compound from the external environment.
Liposomes and Nanoparticles: Encapsulating this compound within lipid-based nanocarriers can shield it from hydrolytic and oxidative degradation. mdpi.com
Cyclodextrins: Complexation with cyclodextrins can enhance the stability of phenolic compounds by enclosing the labile parts of the molecule within the cyclodextrin (B1172386) cavity. nih.gov
Chemical Modification:
Glycosylation or Acylation: While altering the parent compound, the synthesis of glycosylated or acylated derivatives of this compound could be a strategy to improve its stability for certain applications, as these modifications can protect the reactive hydroxyl groups. mdpi.comCurrent time information in Bangalore, IN.
Table 3: Strategies for Enhancing the Stability of this compound in Research Settings
| Strategy | Mechanism of Stabilization | Example Application | Reference |
| pH Control | Reduces ionization and subsequent oxidation. | Buffering solutions to a slightly acidic pH. | mdpi.com |
| Low Temperature | Slows down the kinetics of degradation reactions. | Storing stock solutions at -20°C or below. | researchgate.net |
| Exclusion of Light and Oxygen | Prevents photodegradation and oxidation. | Using amber vials and inert gas overlay. | bohrium.comresearchgate.net |
| Addition of Antioxidants | Sacrificial oxidation to protect the target compound. | Co-formulation with ascorbic acid or BHT. | scielo.br |
| Encapsulation | Provides a physical barrier against degradative environmental factors. | Formulation in liposomes or complexation with cyclodextrins. | nih.govmdpi.com |
Future Research Trajectories and Translational Outlook for 3,6,7 Trihydroxycoumarin
Uncharted Mechanistic Pathways and Target Identification
A significant portion of the biological activity of 3,6,7-trihydroxycoumarin remains to be fully elucidated. While related hydroxycoumarins are known to exhibit a range of effects, including antioxidant and anti-inflammatory properties, the specific molecular targets and signaling pathways modulated by the 3,6,7-trihydroxy substitution pattern are largely uncharted. Future research should prioritize the identification of its primary cellular binding partners and the downstream consequences of these interactions.
Key research questions to be addressed include:
Direct Molecular Targets: What specific enzymes, receptors, or other proteins does this compound directly bind to? Competitive binding assays and advanced proteomic approaches could be employed to answer this.
Signaling Pathway Modulation: How does the compound affect major signaling cascades within the cell, such as those involved in inflammation (e.g., NF-κB), cell survival (e.g., PI3K/Akt), and oxidative stress responses (e.g., Nrf2)?
Comparative Mechanistic Studies: How do the mechanisms of this compound differ from other well-characterized coumarins like esculetin (B1671247) or daphnetin? This will help to understand the specific contribution of the 3-hydroxyl group.
A systematic approach to target identification will be crucial. High-throughput screening against panels of kinases, phosphatases, and other enzymes could provide initial leads. Subsequently, more focused biochemical and biophysical assays can validate these findings.
Rational Design and Synthesis of Novel Analogues with Improved Specificity
The this compound scaffold presents a versatile platform for medicinal chemistry efforts aimed at developing novel analogues with enhanced potency and target specificity. The hydroxyl groups at positions 3, 6, and 7 are amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). The goal of such synthetic endeavors would be to create derivatives with improved pharmacokinetic properties and a more focused biological activity profile.
Strategies for the rational design and synthesis of novel analogues could include:
Selective Alkylation and Acylation: Modification of the hydroxyl groups to ethers or esters can modulate the compound's lipophilicity and its ability to form hydrogen bonds.
Introduction of Pharmacophores: The coumarin (B35378) backbone can be functionalized with other chemical moieties known to interact with specific biological targets.
Bioisosteric Replacement: Replacing one or more of the hydroxyl groups with other functional groups (e.g., amines, thiols) could lead to altered binding affinities and selectivities.
The following table outlines potential synthetic strategies for generating novel analogues of this compound:
| Synthetic Strategy | Description | Potential Outcome |
| Pechmann Condensation | A classic method for coumarin synthesis, which can be adapted to use substituted phenols and β-ketoesters to generate diverse coumarin cores. | Creation of a library of coumarin analogues with varied substitution patterns. |
| Perkin Reaction | Involves the condensation of an aromatic aldehyde with an acid anhydride. This can be used to introduce substituents at the 3-position of the coumarin ring. | Generation of 3-substituted analogues with potentially altered biological activity. |
| Microwave-Assisted Synthesis | The use of microwave irradiation can accelerate reaction times and improve yields in the synthesis of coumarin derivatives. | Efficient and rapid production of a wide range of novel analogues for screening. |
| Click Chemistry | The introduction of azide or alkyne handles onto the coumarin scaffold allows for the facile attachment of a wide variety of molecular fragments. | Development of coumarin conjugates with targeting moieties or other functional groups. |
Development of Advanced Delivery Systems for Research Probes and Preclinical Models
To fully explore the biological activities of this compound in complex biological systems, the development of advanced delivery systems is essential. Such systems can overcome challenges related to the potential for poor solubility, limited bioavailability, and off-target effects. Furthermore, the inherent fluorescence of many coumarin compounds can be leveraged to create research probes for cellular imaging and tracking.
Future research in this area should focus on:
Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric micelles, or solid lipid nanoparticles) could enhance its solubility, stability, and circulation time in preclinical models.
Targeted Delivery Systems: The surface of these nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, thereby directing the compound to the desired site of action.
Stimuli-Responsive Systems: The development of "smart" delivery systems that release their cargo in response to specific stimuli (e.g., changes in pH, enzyme activity) present in the target microenvironment could improve therapeutic efficacy and reduce systemic toxicity. For instance, light-sensitive coumarin-modified mesoporous bioactive glass has been explored for controlled drug release. nih.gov
Fluorescent Probes: The synthesis of fluorescently tagged analogues of this compound would enable real-time visualization of its subcellular localization and dynamics, providing valuable insights into its mechanism of action.
Integration into Systems Biology and Multi-Omics Research Frameworks
A systems-level understanding of the effects of this compound can be achieved by integrating its study into systems biology and multi-omics research frameworks. slideshare.netcell.comfrontiersin.orguq.edu.aunih.gov This holistic approach can reveal the global impact of the compound on cellular networks and pathways, moving beyond the traditional one-molecule, one-target paradigm.
A potential multi-omics workflow for studying this compound could involve:
Transcriptomics (RNA-Seq): To identify changes in gene expression patterns in response to treatment with the compound. This can provide clues about the cellular processes that are affected.
Proteomics: To analyze changes in the abundance and post-translational modifications of proteins. This can help to identify the direct and indirect targets of the compound.
Metabolomics: To profile changes in the levels of endogenous metabolites. This can reveal the impact of the compound on cellular metabolism.
Computational Integration: The data from these different "omics" layers can be integrated using computational tools to construct network models that describe the systems-level effects of this compound.
The following table outlines a potential multi-omics research framework for this compound:
| Omics Approach | Methodology | Information Gained |
| Genomics | Whole-genome sequencing of resistant cell lines. | Identification of genetic mutations that confer resistance to the compound. |
| Transcriptomics | RNA-sequencing of treated versus untreated cells. | Understanding of the global gene expression changes induced by the compound. |
| Proteomics | Mass spectrometry-based analysis of protein levels and modifications. | Identification of protein targets and downstream signaling pathways. |
| Metabolomics | LC-MS or NMR-based profiling of small molecule metabolites. | Elucidation of the effects of the compound on cellular metabolism. |
Role as a Lead Compound in Preclinical Drug Discovery and Development
Coumarins and their derivatives have long been recognized as privileged scaffolds in medicinal chemistry and have served as the basis for the development of numerous therapeutic agents. slideshare.netcell.comfrontiersin.orguq.edu.aunih.gov The structural features of this compound, including its multiple hydrogen bond donors and acceptors, make it an attractive starting point for drug discovery programs.
The potential of this compound as a lead compound is supported by the following considerations:
Structural Diversity: The coumarin core can be readily modified to generate a large library of analogues with diverse physicochemical and biological properties.
Broad Biological Activity: The coumarin class of compounds has been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Favorable Physicochemical Properties: Many coumarins possess drug-like properties, including relatively low molecular weight and good membrane permeability.
Future preclinical development of this compound and its analogues would involve a series of well-defined stages, including:
Lead Optimization: Systematic chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.
In Vitro and In Vivo Efficacy Studies: Testing of optimized analogues in relevant cell-based and animal models of disease.
Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates.
Through a concerted effort in these research areas, the full potential of this compound as a valuable chemical probe and a lead compound for the development of novel therapeutics can be realized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
